molecular formula C8H11BrClN5 B3049158 1-(p-Bromophenyl)biguanide hydrochloride CAS No. 19579-40-9

1-(p-Bromophenyl)biguanide hydrochloride

Cat. No.: B3049158
CAS No.: 19579-40-9
M. Wt: 292.56 g/mol
InChI Key: ZJYQMWQDOBAABA-UHFFFAOYSA-N
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Description

1-(p-Bromophenyl)biguanide hydrochloride is a synthetic compound belonging to the biguanide family. It is characterized by the presence of a bromophenyl group attached to a biguanide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Bromophenyl)biguanide hydrochloride typically involves the reaction of p-bromoaniline with dicyandiamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The optimized synthetic conditions result in a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(p-Bromophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted biguanides .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical research.

    Medicine: Research has indicated its potential as an antidiabetic and anticancer agent due to its ability to modulate specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-(p-Bromophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic transmission and plasticity in the nervous system. This inhibition is achieved through non-competitive binding to the receptor, leading to reduced calcium influx and subsequent neuroprotective effects .

Comparison with Similar Compounds

1-(p-Bromophenyl)biguanide hydrochloride can be compared with other biguanide compounds, such as:

    Metformin: A widely used antidiabetic drug with a well-documented mechanism of action involving the inhibition of mitochondrial complex I.

    Phenformin: Another antidiabetic agent with similar properties to metformin but with a higher risk of lactic acidosis.

    Proguanil: An antimalarial drug that also inhibits NMDA receptors but with different binding characteristics

The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to other biguanides .

Properties

IUPAC Name

2-(4-bromophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQMWQDOBAABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19579-40-9
Record name BIGUANIDE, MONOHYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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